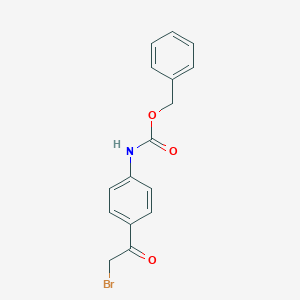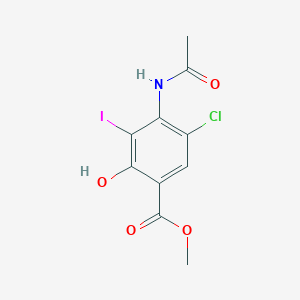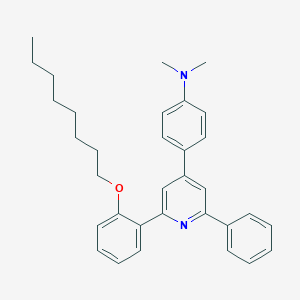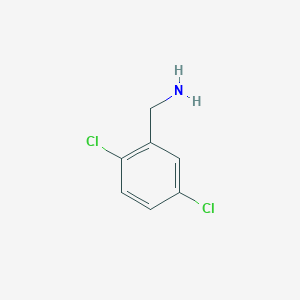![molecular formula C15H19NO2 B130985 (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide CAS No. 196597-82-7](/img/structure/B130985.png)
(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide
Descripción general
Descripción
The compound (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide is a bio-functional hybrid molecule that is likely to be synthesized from a reaction involving an indene derivative and a suitable amine. Although the specific compound is not directly reported in the provided papers, similar compounds with bio-functional properties have been synthesized and characterized, suggesting that the compound may also exhibit interesting biological activities.
Synthesis Analysis
The synthesis of related compounds involves the reaction of an amine with a bioactive carboxylic acid derivative. For instance, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with (±)-naproxen . This suggests that the synthesis of (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide could similarly involve the reaction of an indene-derived amine with a propanamide derivative.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as 1H and 13C NMR, UV, IR, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of substituents attached to the core structure . The presence of a methoxy group and the indenylidene moiety in the compound would contribute to its unique chemical properties and potential biological activity.
Chemical Reactions Analysis
The chemical reactions involving amides like the one described are often related to their bio-functional properties. For example, the fluoren-9-yl ethyl amides synthesized in one of the studies showed binding to human melatonin MT(1) and MT(2) receptors, indicating that they participate in biological signaling pathways . The compound may also undergo similar interactions with biological targets, leading to potential chronobiotic activity or other pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of such amides are influenced by their molecular structure. The presence of methoxy and indenylidene groups would affect the compound's solubility, stability, and reactivity. The hybrid molecules described in the papers were characterized in detail, which would be essential for understanding the behavior of (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide in various environments and its suitability for potential applications .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Potential
A significant application of compounds related to (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide is in the development of antibacterial and antifungal agents. Research has demonstrated that certain derivatives exhibit potent antibacterial and antifungal activities. This includes compounds such as 2-(6-methoxynaphthalen-2-yl)propanamide derivatives, which have shown significant efficacy against various bacterial and fungal strains, comparable to standard antibiotics like Ampicillin and antifungals like Flucanazole (Helal et al., 2013).
Synthesis and Characterization
The synthesis and characterization of these compounds is an active area of research. Techniques like 1H, 13C, UV, IR, and mass spectral data are employed for the analysis of newly synthesized derivatives, providing insights into their potential applications (Manolov, Ivanov, & Bojilov, 2021).
Photochemical Reactions
Studies also explore the photochemical reactions of related compounds, such as N,N-dimethylpyruvamide in different solvents, leading to the formation of various products with potential applications in scientific research (Shima, Tanabe, Furukawa, Saito, & Shirahashi, 1984).
Development of Anti-Inflammatory and Analgesic Agents
The modification of the carboxylic acid group of certain anti-inflammatory drugs, such as Naproxen, has led to the development of N-substituted ethyl propanamides. These compounds have shown promising anti-inflammatory and analgesic activities, with potential for being developed as non-ulcerogenic drugs (Berk, Erol, Kupeli, & Yeşilada, 2009).
Applications in Molecular Docking and Pharmacophore Modeling
The derivatives of (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide are utilized in molecular docking and pharmacophore modeling studies. These studies aim at understanding the interaction of these compounds with biological targets and their potential as antibacterial agents (Eissa, Farrag, Shawer, & Ammar, 2017).
Herbicidal Activity
Some derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating the versatility of these compounds in various fields of scientific research (Liu et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMLNKJTLJWZSE-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC=C1CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC/C=C/1\CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454727 | |
| Record name | N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide | |
CAS RN |
196597-82-7 | |
| Record name | N-[(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
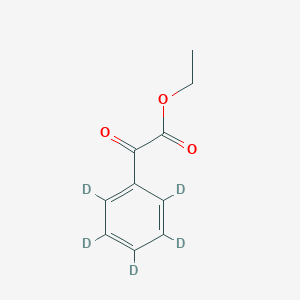
![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)
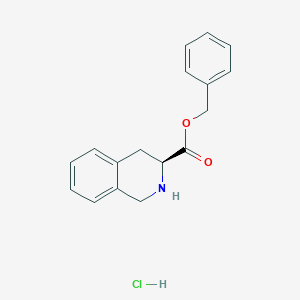
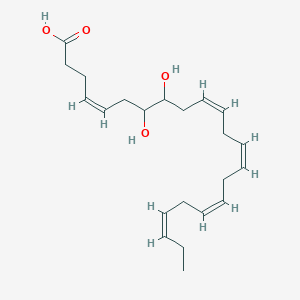
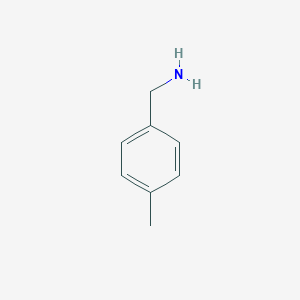
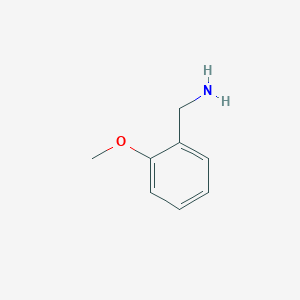
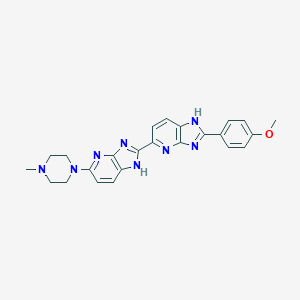
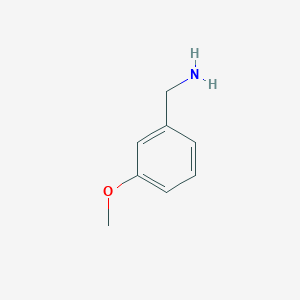
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
